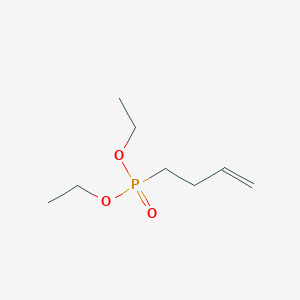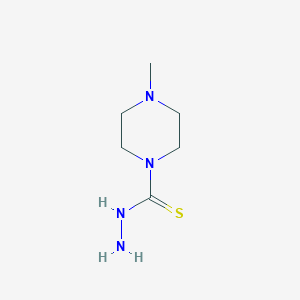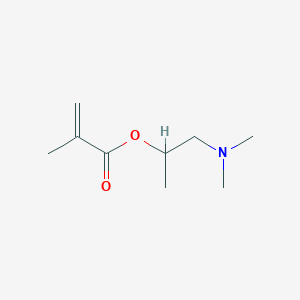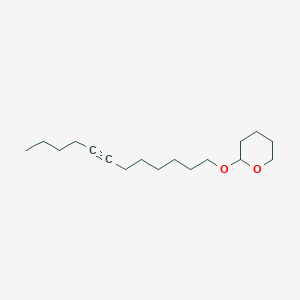
4-Iodonicotinic acid
Overview
Description
4-Iodonicotinic acid is an organic compound with the molecular formula C6H4INO2. It is a derivative of nicotinic acid, where an iodine atom is substituted at the 4-position of the pyridine ring.
Scientific Research Applications
4-Iodonicotinic acid has a wide range of applications in scientific research:
Safety and Hazards
Mechanism of Action
Target of Action
4-Iodonicotinic acid is a derivative of nicotinic acid, also known as niacin . The primary targets of nicotinic acid are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They are expressed in various cells, including adipocytes and immune cells .
Mode of Action
Nicotinic acid, and by extension this compound, acts as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors and activates them. The activation of these receptors stimulates neurons and ultimately blocks synaptic transmission . This interaction results in a variety of pharmacological effects, including the modulation of lipid levels in the body .
Biochemical Pathways
The biochemical pathways affected by nicotinic acid involve the metabolism of lipids. Nicotinic acid has the ability to increase HDL cholesterol levels while decreasing triglyceride, LDL cholesterol, and lipoprotein(a) levels, thereby improving the total plasma lipid profile .
In addition, nicotine, a related compound, is metabolized in the body through a hybrid pathway involving the pyridine and pyrrolidine pathways . This pathway involves the conversion of nicotine into fumaric acid, which then enters the TCA cycle .
Pharmacokinetics
Studies on related compounds like nicotinic acid suggest that they are well-absorbed and undergo extensive metabolism in the body . The metabolites of nicotinic acid include nicotinamide and nicotinuric acid .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be similar to those of nicotinic acid. These include the modulation of lipid levels, stimulation of neurons, and blocking of synaptic transmission .
Biochemical Analysis
Biochemical Properties
4-Iodonicotinic acid, like its parent compound nicotinic acid, may play a role in various biochemical reactions. Nicotinic acid is known to be a potent lipid-modifying agent, affecting levels of high-density lipoprotein cholesterol (HDL-C), low-density lipoprotein cholesterol (LDL-C), and lipoprotein a . It is plausible that this compound may interact with similar enzymes, proteins, and biomolecules, although specific interactions have not been reported in the literature.
Cellular Effects
Nicotinic acid, the parent compound, plays a vital role in maintaining efficient cellular function . It is involved in redox reactions, acting as an electron donor or acceptor, and is crucial for the functioning of NAD-dependent pathways . It is possible that this compound may have similar effects on cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that iodolactonization, a reaction involving the addition of an oxygen and iodine across a carbon-carbon double bond, is a common mechanism in organic chemistry . This could potentially be a mechanism through which this compound exerts its effects at the molecular level.
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of this compound in laboratory settings. It is known that nicotinic acid and its derivatives can have broad-spectrum effects when used in pharmacological doses .
Dosage Effects in Animal Models
There is currently no specific information available on the dosage effects of this compound in animal models. It is known that the effects of many compounds can vary with different dosages in animal models .
Metabolic Pathways
This compound may be involved in similar metabolic pathways as nicotinic acid. Nicotinic acid is a precursor for the synthesis of the coenzymes NAD and NADP, which participate in a number of metabolic reactions that maintain the redox state of cells .
Transport and Distribution
It is known that nicotinic acid is transported into human liver cells via an energy-dependent mechanism . It is possible that this compound may be transported and distributed in a similar manner.
Subcellular Localization
The localization of messenger RNAs (mRNAs) is a prevalent mechanism that gives precise and efficient control over the translation process . It is possible that this compound may have similar effects on its activity or function.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Iodonicotinic acid can be synthesized through several methods. One common approach involves the iodination of nicotinic acid. This process typically uses iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction conditions often require heating to facilitate the substitution of the iodine atom at the 4-position of the pyridine ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the employment of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodonicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Substitution: Organometallic reagents, halides, and catalysts.
Oxidation: o-Iodoxybenzoic acid, Dess-Martin periodinane.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Major Products: The major products formed from these reactions include various substituted nicotinic acid derivatives, oxidized pyridine compounds, and reduced pyridine derivatives .
Comparison with Similar Compounds
Nicotinic Acid:
Isonicotinic Acid: This compound has a carboxyl group at the 4-position, similar to 4-iodonicotinic acid, but lacks the iodine atom.
Picolinic Acid: It has a carboxyl group at the 2-position of the pyridine ring.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity. This iodine substitution enhances its utility in various synthetic and medicinal applications compared to its non-iodinated counterparts .
Properties
IUPAC Name |
4-iodopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4INO2/c7-5-1-2-8-3-4(5)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAPIMMBHYWWKAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50355936 | |
| Record name | 4-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15366-63-9 | |
| Record name | 4-iodonicotinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50355936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-1-sulfanylidene-2,6,7-trithia-1λ5-phosphabicyclo[2.2.2]octane](/img/structure/B99123.png)







![4-Aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylic acid hydrazide](/img/structure/B99138.png)




![N-(5-iminobenzo[a]phenoxazin-9-yl)acetamide;hydrochloride](/img/structure/B99149.png)
